![molecular formula C20H19N3O7S2 B2675041 (Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-04-0](/img/structure/B2675041.png)
(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
A key aspect of research on this compound involves its synthesis and characterization. Innovative methods for synthesizing related compounds have been explored. For instance, a one-pot multicomponent reaction using aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate has been described, highlighting an efficient and environmentally friendly method for synthesizing novel derivatives of similar compounds (Kalhor, 2015). Additionally, research into the synthesis, characterization, and evaluation of new thiazolidine and thiazolidinone derivatives, which share structural similarities, has been conducted, demonstrating their antioxidant and antitumor potential (Gouda & Abu-Hashem, 2011).
Mechanisms of Isomerization
Understanding the mechanisms of isomerization in compounds with similar structures is crucial. The acid-catalyzed Z/E isomerization of imines, including studies on O-methylbenzohydroximoyl chloride and its derivatives, has been investigated to understand the kinetics and mechanisms involved (Johnson et al., 2001).
Reactivity and Potential Applications
The reactivity of related compounds and their potential applications in various fields have been explored. Research on the reaction of aromatic primary amines with carbon disulfide, followed by treatment with hydrogen peroxide, led to the synthesis of benzoxa(thia)zol-2-thiones, which could be transformed into 2-alkylthiobenzoxa(thia)zoles, indicating a pathway for creating derivatives with potential applications (Harizi, Romdhane, & Mighri, 2000). Additionally, studies on benzo[b]thiophene-2-sulfonamide derivatives have shown their potential utility as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma (Graham et al., 1989).
Advanced Applications
Advanced applications, such as the synthesis of stable aryl-substituted acyclic imino-N-heterocyclic carbene and its coordination to early transition metals, indicate the compound's potential in catalysis and material science (Larocque et al., 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S2/c1-2-28-18(24)11-23-14-5-4-13(32(21,26)27)10-17(14)31-20(23)22-19(25)12-3-6-15-16(9-12)30-8-7-29-15/h3-6,9-10H,2,7-8,11H2,1H3,(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBJENOCLMKLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.